N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide
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Overview
Description
N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide is an organic compound characterized by the presence of phenylsulfanyl groups and difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide typically involves the following steps:
Formation of the Phenylsulfanyl Intermediate: The initial step involves the synthesis of the phenylsulfanyl intermediate. This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.
Coupling Reaction: The phenylsulfanyl intermediate is then coupled with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding benzamide derivative.
Substitution: The fluorine atoms in the difluorobenzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Benzamide derivatives
Substitution: Substituted benzamides with various nucleophiles
Scientific Research Applications
N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with proteins or enzymes, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide
- N-[3,5-bis(phenylsulfanyl)phenyl]-2,6-difluorobenzamide
- N-[3,5-bis(phenylsulfanyl)phenyl]-4-bromobenzamide
Uniqueness
N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C25H17F2NOS2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide |
InChI |
InChI=1S/C25H17F2NOS2/c26-23-13-7-12-22(24(23)27)25(29)28-17-14-20(30-18-8-3-1-4-9-18)16-21(15-17)31-19-10-5-2-6-11-19/h1-16H,(H,28,29) |
InChI Key |
AOMTXNQTVKBFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)NC(=O)C3=C(C(=CC=C3)F)F)SC4=CC=CC=C4 |
Origin of Product |
United States |
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